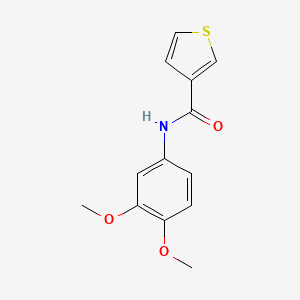

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFZRRSHKTWVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

Thiophene-3-carboxylic acid: is first activated using reagents such as thionyl chloride to form thiophene-3-carbonyl chloride.

3,4-Dimethoxyaniline: is then reacted with the activated thiophene-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene-3,4-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nitric acid, bromine, or other electrophilic reagents.

Major Products Formed:

Oxidation: Thiophene-3,4-dicarboxylic acid derivatives.

Reduction: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamine.

Substitution: this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

Efficacy Against Cancer Cell Lines

The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes the IC50 values for N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide compared to other known compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MIA PaCa-2 (pancreatic) | 130 |

| This compound | A431 (epithelial carcinoma) | 120 |

| Colchicine | MIA PaCa-2 | 5 |

| Doxorubicin | A431 | 10 |

These results indicate that this compound possesses notable potency against pancreatic and epithelial carcinoma cell lines .

Study on Tubulin Interaction

A study investigated the binding affinity of this compound to tubulin. The findings revealed that the compound effectively inhibits tubulin polymerization, which is critical for its anticancer activity. The molecular docking analysis confirmed its binding pattern within the colchicine-binding site of tubulin .

Synthesis and Characterization

The synthesis of this compound was achieved through a series of chemical reactions involving thiophene derivatives and methoxy-substituted phenyl amines. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry were employed to confirm the structure and purity of the compound .

Potential Therapeutic Applications

Given its mechanism of action and efficacy against cancer cell lines, this compound shows promise as a potential lead compound for developing new anticancer therapies. Its ability to target tubulin dynamics makes it a candidate for further research into treatments for various cancers.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiophene-3-carboxamide derivatives vary significantly based on substituents on the thiophene ring and the aryl/alkyl groups attached to the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

- Melting Points: High melting points (>300°C for Compound 15) correlate with strong hydrogen bonding from hydrazinocarbonyl groups . Lower melting points (e.g., 90°C for Rip-B) are observed in less polar analogs with flexible linkers .

- Solubility: Polar substituents (e.g., cyano in Compound 13) may improve aqueous solubility, whereas lipophilic groups (e.g., 3-fluorophenyl in ) enhance membrane permeability .

Biological Activity

N-(3,4-Dimethoxyphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article reviews the compound's biological activity, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

1.1 Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing that the compound has an IC50 value comparable to established anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 7.66 |

| Harmine | HepG2 | 2.40 |

| CA-4 | HepG2 | 5.46 |

The data indicates that while this compound has substantial activity, it may not surpass all existing treatments but shows promise as a lead compound for further development .

The mechanism through which this compound exerts its anticancer effects involves interaction with tubulin, similar to the action of colchicine and CA-4. Molecular docking studies have revealed that the compound binds effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

2. Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in cancer progression.

2.1 Binding Affinity

The binding affinity of the compound has been assessed through computational methods:

| Compound | Target Protein | Binding Affinity (ΔG) |

|---|---|---|

| This compound | EGFR TK | -10.8 kcal/mol |

| Harmine | EGFR TK | -9.0 kcal/mol |

These results indicate that this compound has a strong affinity for EGFR tyrosine kinase (TK), suggesting its potential as a targeted therapy in cancers driven by EGFR mutations .

3. Case Studies and Research Findings

Several studies have documented the biological activity of thiophene derivatives, including this compound:

3.1 Comparative Studies

In comparative studies with other thiophene derivatives:

- Compounds with similar structures exhibited varying degrees of cytotoxicity.

- The presence of electron-donating groups like methoxy significantly enhanced the anticancer activity compared to their halogenated counterparts.

3.2 Clinical Relevance

The findings from these studies underscore the relevance of this compound in developing novel anticancer therapies. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a significant advantage in cancer treatment paradigms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.